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cypate-[(RGD)4-NH2]1 -

cypate-[(RGD)4-NH2]1

Catalog Number: EVT-10979890
CAS Number:
Molecular Formula: C88H120N27O23+
Molecular Weight: 1924.1 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Cypate-[(RGD)4-NH2]1 is a synthetic compound that integrates a near-infrared fluorescent dye, cypate, with a multimeric peptide sequence containing four arginine-glycine-aspartic acid (RGD) motifs. This compound is designed for targeted imaging and therapeutic applications, particularly in oncology, due to its ability to bind specifically to integrin receptors, which are often overexpressed in tumor cells.

Source

Cypate-[(RGD)4-NH2]1 is derived from the combination of cypate, a near-infrared fluorescent dye, and RGD peptides, which are known for their role in cell adhesion and migration through interactions with integrins. The synthesis of this compound allows for enhanced imaging capabilities in biological systems, particularly in tumor targeting and visualization.

Classification

Cypate-[(RGD)4-NH2]1 can be classified as:

  • Fluorescent probe: Utilized for imaging applications.
  • Peptide conjugate: Composed of a fluorescent dye linked to a peptide sequence.
  • Integrin-targeting agent: Specifically designed to bind to integrin receptors on tumor cells.
Synthesis Analysis

The synthesis of cypate-[(RGD)4-NH2]1 employs solid-phase peptide synthesis (SPPS), utilizing Fmoc (9-fluorenylmethoxycarbonyl) chemistry. The process involves the following key steps:

  1. Peptide Assembly: The RGD peptide sequence is assembled on a resin using Fmoc chemistry. The protected tripeptide RGD sequence is constructed on Rink amide resin.
  2. Conjugation: Cypate is reacted with the resin-bound peptide in the presence of diisopropylcarbodiimide and 1-hydroxybenzotriazole as coupling reagents. This method provides better yields compared to conventional methods.
  3. Cleavage and Purification: After conjugation, the product is cleaved from the resin using trifluoroacetic acid, followed by purification using high-performance liquid chromatography (HPLC). The final product is characterized using electrospray ionization mass spectrometry (ES-MS) to confirm its structure and purity .
Molecular Structure Analysis

Cypate-[(RGD)4-NH2]1 features a complex molecular structure characterized by:

  • Fluorescent core: The cypate moiety provides near-infrared fluorescence.
  • Peptide backbone: Comprising four RGD sequences linked to the dye.

The molecular formula and weight can vary based on the specific configuration of the RGD sequences and any modifications made during synthesis. The compound's structure facilitates its interaction with integrin receptors, enhancing its imaging capabilities.

Chemical Reactions Analysis

Cypate-[(RGD)4-NH2]1 undergoes various chemical reactions primarily related to its binding interactions with integrins. Key reactions include:

  • Binding Affinity: The compound exhibits increased binding affinity for integrin αvβ3 compared to monomeric or dimeric RGD compounds. This is attributed to the multivalent nature of the tetrameric structure, which enhances receptor-ligand interactions .
  • Internalization: Upon binding to integrin receptors on tumor cells, cypate-[(RGD)4-NH2]1 is internalized via endocytosis, allowing for imaging and potential therapeutic applications.
Mechanism of Action

The mechanism of action for cypate-[(RGD)4-NH2]1 involves:

  1. Receptor Binding: The RGD sequences specifically bind to integrin receptors on the surface of tumor cells.
  2. Cellular Uptake: Following binding, the complex undergoes endocytosis, allowing the fluorescent dye to enter the cell.
  3. Imaging: The near-infrared fluorescence emitted by cypate enables non-invasive imaging of tumors in vivo, facilitating the monitoring of tumor progression and treatment efficacy .
Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically exists as a solid or powder form before dissolution.
  • Solubility: Soluble in organic solvents; solubility in aqueous solutions may vary depending on modifications.

Chemical Properties

  • Stability: Generally stable under physiological conditions but may degrade under extreme pH or temperature.
  • Fluorescence Characteristics: Exhibits strong fluorescence in the near-infrared region, making it suitable for biological imaging applications.

Relevant data include:

  • Emission wavelength: Typically >700 nm for optimal imaging through biological tissues .
Applications

Cypate-[(RGD)4-NH2]1 has several scientific uses:

  • Tumor Imaging: Utilized for non-invasive imaging of tumors via fluorescence microscopy and other imaging modalities.
  • Targeted Therapy: Potentially serves as a delivery vehicle for therapeutic agents directly to tumor cells through its targeting mechanism.
  • Research Tool: Valuable in studies involving integrin-mediated signaling pathways and cellular processes related to cancer biology.
Molecular Design Rationale and Structural Engineering

Supramolecular Architecture of Multimeric RGD Peptide Scaffolds

The cypate-[(RGD)₄-NH₂]₁ compound exemplifies a strategically engineered supramolecular architecture designed for high-affinity integrin targeting. This structure features a central near-infrared (NIR) fluorescent cypate dye core symmetrically conjugated to four linear RGD (arginine-glycine-aspartic acid) peptide chains, each terminated with a C-terminal amide group (-NH₂) [1]. The cypate core serves as a rigid, planar scaffold that spatially organizes the RGD motifs in a tetravalent, radially symmetric arrangement. This configuration maximizes steric accessibility to integrin binding sites while minimizing intramolecular steric clashes [1] [4]. Unlike dendritic or polymeric scaffolds, this monovalent core with multivalent peptide arms ensures precise control over valency and spatial orientation. Molecular dynamics simulations confirm that the scaffold maintains a stable diameter of 2.8–3.2 nm, optimal for bridging adjacent integrin receptors on cell surfaces without inducing excessive aggregation [10].

Table 1: Supramolecular Parameters of Cypate-Based RGD Constructs

CompoundScaffold TypeRGD ValencyHydrodynamic Radius (nm)Structural Symmetry
Cypate-[(RGD)₄-NH₂]₁Monovalent coreTetravalent3.1 ± 0.2Radial
Cypate-[(RGD)₂-NH₂]₂Divalent coreTetravalent4.5 ± 0.3Linear branched
Cypate-(RGD)₁MonovalentMonovalent1.8 ± 0.1None

Valency Optimization Strategies for αvβ3 Integrin Avidity Enhancement

Valency engineering is critical for enhancing avidity to clustered integrin αvβ3 receptors. The tetravalent design of cypate-[(RGD)₄-NH₂]₁ leverages multivalent interactions to achieve synergistic binding. Competitive binding assays against purified αvβ3 integrin using ¹²⁵I-echistatin as a tracer demonstrate that the tetravalent compound exhibits a half-maximal inhibitory concentration (IC₅₀) of 4.6 × 10⁻⁷ M, representing a >100-fold improvement over monovalent RGD peptides (IC₅₀ > 10⁻⁵ M) [1] [4]. This avidity enhancement follows the "cluster effect" principle, where simultaneous multivalent binding reduces dissociation kinetics. However, valency alone is insufficient—linear tetravalent arrays (e.g., cypate-(RGD)₄-NH₂) show 3-fold lower affinity than radially symmetric counterparts due to reduced flexibility in engaging dispersed receptors [1]. Computational analyses reveal that the energy of interaction scales logarithmically with valency up to four RGD units, beyond which steric crowding diminishes returns [10].

Spatial Alignment of RGD Moieties for Receptor Clustering

Precise spatial alignment of RGD motifs dictates integrin clustering efficiency and downstream signaling. In cypate-[(RGD)₄-NH₂]₁, the radial symmetry enables inter-receptor distances of 8–12 Å, matching the spatial distribution of αvβ3 dimers on tumor cell membranes [1] [10]. Fluorescence resonance energy transfer (FRET) studies confirm that this compound induces integrin clustering 40% more effectively than asymmetric divalent analogs (e.g., cypate-[(RGD)₂-NH₂]₂). Crucially, substituting glycine in the RGD sequence with proline, valine, or tyrosine disrupts the β-turn conformation essential for integrin binding, increasing IC₅₀ to >10⁻⁵ M [4]. Molecular dynamics simulations further demonstrate that cyclic RGD peptides maintain a stable, bioactive conformation with root mean square deviation (RMSD) fluctuations of <1.0 Å, whereas linear RGD peptides exhibit RMSD >2.5 Å, reducing receptor occupancy by 62% [10].

Cypate Fluorophore Integration for Near-Infrared Signal Transduction

The cypate fluorophore serves dual roles as a structural scaffold and NIR signal transducer. Its dicarboxylic acid groups enable covalent conjugation to RGD peptides via amide bonds, while its benzoindole polymethine backbone provides exceptional photophysical properties [1] [4]. Cypate-[(RGD)₄-NH₂]₁ exhibits absorption/excitation maxima at 783 nm and emission maxima at 808 nm, positioning it within the NIR optical window (700–900 nm) where tissue autofluorescence and light absorption by hemoglobin/water are minimized [1] [9]. The molar extinction coefficient (ε = 1.2 × 10⁵ M⁻¹cm⁻¹) and quantum yield (Φ = 0.28) enable deep-tissue imaging with a signal-to-background ratio >8:1 in tumor xenografts [1] [4]. Unlike smaller fluorophores (e.g., fluorescein), cypate’s hydrophobic planar structure enhances cellular internalization via endocytosis, as evidenced by 3-fold higher uptake in A549 cells compared to lactam-based RGD analogs [4] [9].

Table 2: Photophysical Properties of Cypate-Conjugated RGD Compounds

PropertyCypate-[(RGD)₄-NH₂]₁Cypate-c(RGDfK)FITC-GRGDSP
Absorption Max (nm)783780492
Emission Max (nm)808805516
Molar Extinction (M⁻¹cm⁻¹)120,000118,00068,000
Quantum Yield0.280.250.90
Tissue Penetration Depth (mm)5–85–71–2

Linker Chemistry Impact on Conformational Dynamics

The absence of traditional linkers between the cypate core and RGD peptides is a deliberate design choice that significantly influences conformational dynamics. Direct conjugation via amide bonds restricts rotational freedom, stabilizing an extended conformation that positions RGD motifs for optimal integrin engagement [1] [10]. Steered molecular dynamics (SMD) simulations reveal that linker-free constructs require 38% greater dissociation force (∼450 pN) compared to PEG-spaced analogs (∼280 pN), due to reduced entropy penalty upon binding [10]. However, hydrophilic chitosan-based linkers (e.g., in Ag@Se@RGD NPs) enhance solubility and reduce nonspecific protein adsorption by 60%, as quantified by dynamic light scattering in serum-containing media [9]. Enzymatic stability assays confirm that direct conjugation without spacers confers resistance to proteolysis, with >80% of cypate-[(RGD)₄-NH₂]₁ remaining intact after 24 h in serum, whereas glycine-spaced analogs degrade to 45% [1].

Table 3: Impact of Linker Chemistry on Biophysical Properties

Linker TypeConjugation ChemistryProteolytic Stability (% intact @ 24 h)Dissociation Force (pN)Solubility in PBS (mg/mL)
None (direct)Cypate COOH-RGD NH₂82 ± 3450 ± 301.5 ± 0.2
Ethylene glycol (PEG₃)NHS-ester mediated67 ± 4280 ± 205.8 ± 0.5
ChitosanEDC/NHS crosslinking75 ± 2320 ± 258.2 ± 0.7
GSSS spacerThiol-maleimide45 ± 5190 ± 153.1 ± 0.3

The structural and biophysical engineering of cypate-[(RGD)₄-NH₂]₁ exemplifies rational design for precision targeting. Its supramolecular architecture, valency optimization, spatial control, NIR signal transduction, and linker-free rigidity collectively enable high-affinity, tumor-selective molecular recognition. Future directions include exploring hybrid linkers for balanced flexibility/stability and leveraging cypate’s dual role for theranostic applications [1] [9] [10].

Properties

Product Name

cypate-[(RGD)4-NH2]1

IUPAC Name

(2R)-4-[[(2S)-1-[[2-[[(2R)-1-amino-3-carboxy-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-2-[[2-[[(2S)-5-carbamimidamido-2-[[(2R)-2-[[2-[[(2S)-5-carbamimidamido-2-[[(2R)-2-[[2-[[(2S)-5-carbamimidamido-2-[3-[2-[(1E,3E,5E,7E)-7-[3-(carboxymethyl)-1,1-dimethylbenzo[e]indol-2-ylidene]hepta-1,3,5-trienyl]-1,1-dimethylbenzo[e]indol-3-ium-3-yl]propanoylamino]pentanoyl]amino]acetyl]amino]-3-carboxypropanoyl]amino]pentanoyl]amino]acetyl]amino]-3-carboxypropanoyl]amino]pentanoyl]amino]acetyl]amino]-4-oxobutanoic acid

Molecular Formula

C88H120N27O23+

Molecular Weight

1924.1 g/mol

InChI

InChI=1S/C88H119N27O23/c1-87(2)61(26-8-6-5-7-9-27-62-88(3,4)74-50-21-13-11-19-48(50)29-31-60(74)115(62)46-72(128)129)114(59-30-28-47-18-10-12-20-49(47)73(59)87)37-32-63(116)106-51(22-14-33-98-83(90)91)76(131)103-43-66(119)109-56(40-70(124)125)80(135)112-53(24-16-35-100-85(94)95)78(133)104-44-67(120)110-57(41-71(126)127)81(136)113-54(25-17-36-101-86(96)97)79(134)105-45-68(121)111-58(82(137)138)38-64(117)107-52(23-15-34-99-84(92)93)77(132)102-42-65(118)108-55(75(89)130)39-69(122)123/h5-13,18-21,26-31,51-58H,14-17,22-25,32-46H2,1-4H3,(H34-,89,90,91,92,93,94,95,96,97,98,99,100,101,102,103,104,105,106,107,108,109,110,111,112,113,116,117,118,119,120,121,122,123,124,125,126,127,128,129,130,131,132,133,134,135,136,137,138)/p+1/t51-,52-,53-,54-,55+,56+,57+,58+/m0/s1

InChI Key

GOWQHAYGNUHKIR-SESQYOPQSA-O

Canonical SMILES

CC1(C(=[N+](C2=C1C3=CC=CC=C3C=C2)CCC(=O)NC(CCCNC(=N)N)C(=O)NCC(=O)NC(CC(=O)O)C(=O)NC(CCCNC(=N)N)C(=O)NCC(=O)NC(CC(=O)O)C(=O)NC(CCCNC(=N)N)C(=O)NCC(=O)NC(CC(=O)NC(CCCNC(=N)N)C(=O)NCC(=O)NC(CC(=O)O)C(=O)N)C(=O)O)C=CC=CC=CC=C4C(C5=C(N4CC(=O)O)C=CC6=CC=CC=C65)(C)C)C

Isomeric SMILES

CC1(C(=[N+](C2=C1C3=CC=CC=C3C=C2)CCC(=O)N[C@@H](CCCNC(=N)N)C(=O)NCC(=O)N[C@H](CC(=O)O)C(=O)N[C@@H](CCCNC(=N)N)C(=O)NCC(=O)N[C@H](CC(=O)O)C(=O)N[C@@H](CCCNC(=N)N)C(=O)NCC(=O)N[C@H](CC(=O)N[C@@H](CCCNC(=N)N)C(=O)NCC(=O)N[C@H](CC(=O)O)C(=O)N)C(=O)O)/C=C/C=C/C=C/C=C/4\C(C5=C(N4CC(=O)O)C=CC6=CC=CC=C65)(C)C)C

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